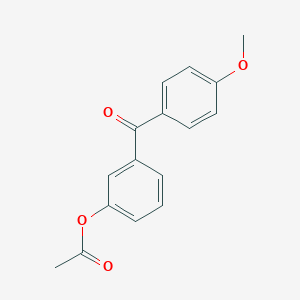

3-Acetoxy-4'-methoxybenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(4-methoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)20-15-5-3-4-13(10-15)16(18)12-6-8-14(19-2)9-7-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFZSLPUKCJFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641619 | |

| Record name | 3-(4-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108897-14-9 | |

| Record name | 3-(4-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Quantum Chemical Correlation for 3 Acetoxy 4 Methoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Elucidation

NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the chemical shifts of proton (¹H) and carbon-13 (¹³C) nuclei, one can deduce the electronic environment of each atom and the connectivity within the molecule.

Theoretical and Experimental Proton (¹H) NMR Chemical Shift Analysis

A complete experimental ¹H NMR spectrum for 3-acetoxy-4'-methoxybenzophenone is not available in the reviewed literature. However, based on the analysis of related compounds, such as 4-methoxybenzophenone (B1664615), general predictions can be made. The protons on the aromatic rings would be expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic currents and the electron-withdrawing carbonyl and acetate (B1210297) groups. The methoxy (B1213986) group protons would likely present as a sharp singlet further upfield, while the acetyl protons would also appear as a singlet in a region characteristic for acetate groups.

Theoretical and Experimental Carbon-13 (¹³C) NMR Chemical Shift Analysis

Similarly, a specific experimental ¹³C NMR spectrum for this compound has not been reported. The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons would exhibit a range of shifts depending on their substitution and proximity to the electron-withdrawing and electron-donating groups. The carbon of the methoxy group and the carbons of the acetyl group would be found at the higher field end of the spectrum.

Application of Gauge-Independent Atomic Orbital (GIAO) Methodologies for NMR Prediction

The GIAO method is a powerful quantum chemical tool for the ab initio calculation of NMR shielding tensors, which can then be converted to chemical shifts. This method has been successfully applied to a variety of organic molecules, including benzophenone (B1666685) derivatives. The application of the GIAO method, often in conjunction with DFT, would allow for the theoretical prediction of the ¹H and ¹³C NMR spectra of this compound. A comparison of the predicted spectra with experimentally obtained data would be invaluable for confirming the structural assignment and for a deeper understanding of the electronic structure. Unfortunately, no such theoretical study specifically on this compound has been found in the literature.

Vibrational Spectroscopy for Conformational and Electronic Structure Probing

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule, which are sensitive to its geometry, bond strengths, and electronic properties.

Theoretical and Experimental Infrared (IR) Absorption Frequency Investigations

An experimental IR spectrum for this compound is not available. Key characteristic absorption bands would be expected for the carbonyl group (C=O) of the benzophenone core and the ester carbonyl group of the acetate moiety, likely in the region of 1650-1760 cm⁻¹. The C-O stretching vibrations of the ether and ester groups, as well as the aromatic C-H and C=C stretching vibrations, would also be present.

Density Functional Theory (DFT) Based Infrared Spectrum Generation and Validation

DFT calculations are widely used to compute the vibrational frequencies and intensities of molecules. By employing a suitable functional (e.g., B3LYP) and basis set, a theoretical IR spectrum of this compound could be generated. This calculated spectrum would be instrumental in assigning the vibrational modes observed in an experimental spectrum and in studying the conformational landscape of the molecule. As with the NMR data, no published DFT studies on the vibrational spectrum of this specific compound were identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For compounds like this compound, which possess a conjugated system, UV-Vis spectroscopy provides valuable insights into the nature of its chromophores and the electronic interactions between different parts of the molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of benzophenone and its derivatives is characterized by distinct absorption bands corresponding to different electronic transitions. mdpi.com The two primary types of transitions observed are π → π* and n → π. youtube.com The π → π transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and are associated with the conjugated π-system of the aromatic rings and the carbonyl group. libretexts.org The n → π* transitions involve the excitation of an electron from a non-bonding (n) orbital, primarily located on the oxygen atom of the carbonyl group, to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions. libretexts.org

In this compound, the benzophenone core acts as the principal chromophore. The electronic system involves conjugation between the two phenyl rings and the central carbonyl group. mdpi.com This extended π-system delocalization leads to a stabilization of the molecular orbitals and influences the energy of the electronic transitions. mdpi.com The presence of substituents on the phenyl rings, namely the acetoxy group at position 3 and the methoxy group at position 4', further modulates the electronic properties and, consequently, the UV-Vis absorption spectrum.

The methoxy group (-OCH₃) is an electron-donating group that can increase the electron density of the associated phenyl ring through a resonance effect. This generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. Conversely, the acetoxy group (-OCOCH₃) can have a more complex influence.

Studies on substituted benzophenones have shown that the solvent environment can significantly affect the position of the absorption maxima (λmax). mdpi.com Polar solvents tend to cause a hypsochromic shift (a blue shift, to shorter wavelengths) for n → π* transitions, while causing a bathochromic shift (a red shift, to longer wavelengths) for π → π* transitions. missouri.edu This phenomenon, known as solvatochromism, is due to the differential stabilization of the ground and excited states by the solvent molecules. nih.govaip.orgresearchgate.net For n → π* transitions, the non-bonding electrons in the ground state are more stabilized by polar solvents through interactions like hydrogen bonding, which increases the energy gap for the transition. libretexts.orgmissouri.edu

Table 3.3.1: Typical UV-Vis Absorption Data for Substituted Benzophenones in Various Solvents

| Compound | Solvent | λmax (nm) (π → π) | λmax (nm) (n → π) |

| Benzophenone | n-Heptane | 248.2 | 346.6 |

| Benzophenone | Ethanol (B145695) | 252.2 | 334.0 |

| 4-Methoxybenzophenone | n-Heptane | 247.6 | 339.2 |

Data is illustrative and based on published values for related compounds to indicate expected spectral regions and solvatochromic shifts. mdpi.com

The analysis of the UV-Vis spectrum of this compound is crucial for understanding its electronic behavior, which is a precursor to its photochemical reactivity and potential applications as a photosensitizer or UV absorber. The π → π* and n → π* transitions are fundamental to these processes, as they lead to the formation of excited singlet and triplet states. acs.org

Computational Chemistry and Theoretical Modeling of 3 Acetoxy 4 Methoxybenzophenone

Quantum Mechanical (QM) Optimization of Molecular Geometries

The initial step in the computational analysis of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule, providing a foundational understanding of its structure.

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For a related compound, 3-ethyl-4-(3-acetoxy-4-methoxy-benzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one, calculations using the B3LYP/6-311G(d) method have been performed. epstem.net While not the exact molecule, the presence of the 3-acetoxy-4-methoxybenzylidene group provides valuable insight. The HOMO and LUMO energies for this related molecule were calculated, and the distribution of these orbitals reveals the regions of the molecule that are most likely to be involved in electron transfer.

Table 1: Frontier Molecular Orbital Energies for a Related Compound

| Parameter | Energy (eV) |

| EHOMO | -6.45 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.56 |

Data is for 3-ethyl-4-(3-acetoxy-4-methoxy-benzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one, calculated at the B3LYP/6-311G(d) level of theory. epstem.net

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, providing a picture of the electron distribution. epstem.net These charges are calculated based on the contribution of each atom's basis functions to the molecular orbitals. The analysis of Mulliken atomic charges for a molecule containing the 3-acetoxy-4-methoxybenzylidene moiety reveals the electronegativity differences between atoms and can help identify electrophilic and nucleophilic sites.

In a study of a related triazole derivative, Mulliken atomic charges were calculated using the B3LYP/6-311G(d) method. epstem.net The results typically show that oxygen atoms carry significant negative charges due to their high electronegativity, while the carbonyl carbon and adjacent atoms in the ester and ketone groups are more electropositive. The hydrogen atoms generally exhibit positive charges. This charge distribution is critical for understanding intermolecular interactions and the molecule's reactivity profile.

Table 2: Selected Mulliken Atomic Charges for a Related Compound

| Atom | Charge (e) |

| O(1) (carbonyl of acetoxy) | -0.45 |

| O(2) (ether of acetoxy) | -0.38 |

| O(3) (methoxy) | -0.32 |

| C(carbonyl of acetoxy) | +0.65 |

| C(carbonyl of benzophenone) | +0.55 |

Note: The values presented are illustrative and based on general findings for similar functional groups in related molecules. Specific values for 3-Acetoxy-4'-methoxybenzophenone would require a dedicated calculation.

Table 3: Calculated Dipole Moment Components for a Related Compound

| Component | Dipole Moment (Debye) |

| µx | 1.6480 |

| µy | 3.0189 |

| µz | -1.1653 |

| µTotal | 3.6315 |

Data is for 3-ethyl-4-(3-acetoxy-4-methoxy-benzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one, calculated at the B3LYP/6-311G(d) level of theory. epstem.net

Thermodynamic Parameters and Energetic Considerations

Theoretical calculations can also provide valuable information about the thermodynamic properties of a molecule, such as its heat capacity, entropy, and enthalpy. These parameters are crucial for understanding the stability of the molecule and its behavior at different temperatures. These properties are typically calculated for the optimized geometry of the molecule at a standard temperature and pressure.

For the related compound, 3-ethyl-4-(3-acetoxy-4-methoxy-benzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one, thermodynamic parameters have been calculated using the B3LYP/6-311G(d) method. epstem.net These calculations provide a theoretical basis for understanding the energetic landscape of the molecule.

Table 4: Calculated Thermodynamic Parameters for a Related Compound

| Parameter | Value |

| Heat Capacity (Cv) | 97.45 cal/mol·K |

| Entropy (S) | 158.23 cal/mol·K |

| Enthalpy (H) | -1208.78 Hartree |

Data is for 3-ethyl-4-(3-acetoxy-4-methoxy-benzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one, calculated at the B3LYP/6-311G(d) level of theory. epstem.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to investigate the dynamic behavior and structural preferences of molecules over time. These methods provide detailed insights into the flexibility of chemical structures, the stability of different conformers, and the intramolecular interactions that govern their three-dimensional shapes. For this compound, these computational studies are crucial for understanding its structure-property relationships.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a "computational microscope" to observe molecular behavior at an atomistic level. frontiersin.org This approach has been widely applied to understand various chemical and biological processes, including drug-receptor interactions and the behavior of molecules in different environments. frontiersin.orgajchem-a.com

Conformational analysis, often performed in conjunction with quantum mechanical calculations like Density Functional Theory (DFT), systematically explores the potential energy surface of a molecule to identify stable conformers. researchgate.netresearchgate.net For benzophenone (B1666685) derivatives, DFT methods, particularly with basis sets like 6-31G(d), have proven to be accurate for geometry optimization. researchgate.netnih.govscribd.com

Research Findings from Computational Studies

While specific molecular dynamics simulation studies exclusively on this compound are not extensively documented in publicly available literature, the conformational properties can be inferred from computational studies on analogous benzophenone derivatives. nih.govrsc.org Theoretical calculations, including DFT and TD-DFT, have been instrumental in elucidating the structural and electronic properties of this class of compounds. researchgate.netnih.govscribd.com

The acetoxy group at the 3-position and the methoxy (B1213986) group at the 4'-position of the benzophenone core will influence the conformational landscape. The rotational freedom around the single bonds connecting the phenyl rings to the carbonyl carbon and the orientation of the acetoxy and methoxy groups are critical factors.

Below are interactive data tables summarizing typical parameters used in the computational analysis of benzophenone derivatives and the likely conformational preferences for this compound based on studies of similar molecules.

Table 1: Typical Parameters for Computational Analysis of Benzophenone Derivatives

| Parameter | Typical Value/Method | Reference(s) |

| Computational Method | Density Functional Theory (DFT) | researchgate.netresearchgate.netnih.gov |

| Functional | B3LYP | researchgate.netnih.govepstem.net |

| Basis Set | 6-31G(d) or 6-311G(d) | researchgate.netnih.govepstem.net |

| Simulation Software | Gaussian, GROMACS | ajchem-a.comepstem.net |

| Analysis Focus | Geometry Optimization, Conformational Analysis | nih.govrsc.orgufms.br |

Table 2: Predicted Dihedral Angles and Conformational Data for this compound

| Dihedral Angle (Atoms Involved) | Predicted Angle Range (degrees) | Significance | Reference(s) for Analogy |

| C(phenyl-A)-C(phenyl-A)-C(carbonyl)-O(carbonyl) | 20 - 40 | Describes the twist of the acetoxy-substituted phenyl ring relative to the carbonyl group. | rsc.org |

| C(phenyl-B)-C(phenyl-B)-C(carbonyl)-O(carbonyl) | 20 - 40 | Describes the twist of the methoxy-substituted phenyl ring relative to the carbonyl group. | rsc.org |

| C(phenyl-A)-C(phenyl-A)-O-C(acetoxy) | 0 or 180 (planar preference) | Determines the orientation of the acetoxy group relative to its attached phenyl ring. | General chemical principles |

| C(phenyl-B)-C(phenyl-B)-O-C(methoxy) | 0 or 180 (planar preference) | Determines the orientation of the methoxy group relative to its attached phenyl ring. | General chemical principles |

Note: The data in Table 2 are predictive and based on computational studies of structurally similar benzophenone derivatives. The actual values for this compound would require specific computational analysis of the molecule.

Chemical Reactivity and Mechanistic Investigations of 3 Acetoxy 4 Methoxybenzophenone

Nucleophilic Substitution Reactions Involving the Acetoxy Moiety

The acetoxy group, an ester, presents a primary site for nucleophilic attack. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the acetoxy group. The reaction proceeds through a tetrahedral intermediate, followed by the departure of the 3-hydroxy-4'-methoxybenzophenone phenolate (B1203915) as the leaving group.

Common nucleophiles for such transformations include:

Hydroxide (B78521) ions (in saponification): This leads to the cleavage of the ester bond, yielding 3-hydroxy-4'-methoxybenzophenone and an acetate (B1210297) salt.

Alkoxides: Transesterification can occur, where the acetoxy group is replaced by a different alkoxy group.

Amines: Aminolysis results in the formation of an amide and 3-hydroxy-4'-methoxybenzophenone.

The feasibility and rate of these reactions are influenced by the strength of the incoming nucleophile, the stability of the leaving group, and the reaction conditions such as solvent and temperature. While specific studies on 3-Acetoxy-4'-methoxybenzophenone are not abundant, the principles of nucleophilic acyl substitution are well-established and directly applicable.

Cleavage and Hydrolysis Pathways of the Ester Functional Group

The hydrolysis of the ester linkage in this compound can be catalyzed by acids, bases, or enzymes.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion attacks the carbonyl carbon. The reaction is typically second-order, being first-order in both the ester and the hydroxide ion. The products are 3-hydroxy-4'-methoxybenzophenone and an acetate salt.

Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile. The reaction mechanism involves a series of proton transfer steps and the formation of a tetrahedral intermediate.

Enzyme-Catalyzed Hydrolysis: Enzymes like esterases can catalyze the hydrolysis of phenyl acetates. For instance, α-chymotrypsin has been shown to catalyze the hydrolysis of phenyl acetates through the formation of an acetyl-enzyme intermediate. nih.gov The kinetics of such reactions are often studied to understand enzyme mechanisms and can exhibit saturation behavior at high substrate concentrations.

Studies on the hydrolysis of various phenyl acetates reveal that the reaction rate is sensitive to pH and the nature of the substituents on the phenyl ring. For example, the hydrolysis of phenyl acetates can be catalyzed by the zinc(II) complex of 1,5,9-triazacyclododecane, where the mechanism can involve the ester complexing to the metal center followed by nucleophilic attack by water or hydroxide. acs.org Imidazole (B134444) and its derivatives are also known to catalyze the hydrolysis of phenyl acetates, with the non-protonated imidazole species being the effective catalyst. acs.org

Table 1: Factors Influencing Ester Hydrolysis

| Factor | Influence on Hydrolysis Rate |

|---|---|

| pH | Generally increases at high and low pH. |

| Temperature | Increases with temperature, following the Arrhenius equation. stanford.edu |

| Catalysts | Acids, bases, metal complexes, and enzymes can significantly accelerate the reaction. nih.govacs.orgacs.org |

| Substituents | Electron-withdrawing groups on the phenoxy moiety generally increase the rate of hydrolysis. |

Electrophilic Aromatic Substitution Reactions on the Benzophenone (B1666685) Core

The benzophenone core of this compound has two aromatic rings that can undergo electrophilic aromatic substitution (S_E_Ar). The directing effects of the existing substituents determine the position of the incoming electrophile.

Ring A (with the acetoxy group): The acetoxy group (-OCOCH₃) is a deactivating group due to the electron-withdrawing nature of the carbonyl, but it is an ortho, para-director because of the lone pairs on the oxygen atom that can be donated to the ring through resonance.

Ring B (with the methoxy (B1213986) group): The methoxy group (-OCH₃) is a strongly activating group and an ortho, para-director due to the resonance donation of its lone pair electrons into the ring. slideshare.net

The interplay of these two groups makes the prediction of the major substitution product complex. The strongly activating methoxy group will likely direct substitution to the positions ortho to it (positions 3' and 5'). The acetoxy-substituted ring is less reactive. Therefore, electrophilic substitution is most likely to occur on the methoxy-substituted ring.

Common electrophilic aromatic substitution reactions include:

Nitration: (with HNO₃/H₂SO₄)

Halogenation: (with Br₂/FeBr₃ or Cl₂/AlCl₃)

Friedel-Crafts Alkylation and Acylation: (with R-Cl/AlCl₃ or RCOCl/AlCl₃)

Table 2: Directing Effects of Substituents in this compound

| Ring | Substituent | Electronic Effect | Directing Effect |

|---|---|---|---|

| A | -OCOCH₃ | Deactivating, Resonance Donating | ortho, para |

Oxidative Transformations and Radical Chemistry

The oxidation of this compound can potentially occur at several sites. The benzophenone moiety itself is relatively stable to oxidation. However, the methoxy group can be susceptible to oxidation, potentially leading to the formation of a hydroquinone (B1673460) derivative after demethylation.

Studies on the oxidation of a similar compound, benzophenone-3 (2-hydroxy-4-methoxybenzophenone), by potassium permanganate (B83412) have shown that the reaction can proceed through hydroxylation, direct oxidation, and cleavage of the carbon-carbon bridge. nih.govfao.org The degradation of benzophenone-type UV filters by advanced oxidation processes, such as those involving hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄•⁻), has also been investigated. mdpi.com These highly reactive radicals can attack the aromatic rings, leading to a variety of hydroxylated and ring-opened products.

Benzophenone itself is a well-known photosensitizer. wikipedia.org Upon UV irradiation, it can be excited to a triplet state diradical, which can abstract a hydrogen atom from a suitable donor, initiating radical reactions. wikipedia.orgacs.org While the acetoxy and methoxy groups will modify the photochemical properties, this compound could potentially participate in similar photochemical reactions.

Reductive Pathways of the Carbonyl Group

The carbonyl group of the benzophenone core is susceptible to reduction to a secondary alcohol, forming 3-acetoxy-4'-methoxydiphenylmethanol. A variety of reducing agents can accomplish this transformation.

Metal Hydride Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used to reduce ketones to alcohols. zenodo.orgyoutube.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would also reduce the carbonyl group, but it would likely also cleave the ester linkage.

The general mechanism for reduction with sodium borohydride involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during the workup to yield the alcohol.

Table 3: Common Reducing Agents for Ketones

| Reducing Agent | Solvent | Comments |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for aldehydes and ketones. zenodo.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (aprotic) | Strong, non-selective, will also reduce esters and other functional groups. rsc.org |

Investigation of Reaction Kinetics and Catalytic Effects

The study of reaction kinetics provides valuable insights into reaction mechanisms. For this compound, the hydrolysis of the ester group is a prime candidate for kinetic studies.

Kinetic studies on the hydrolysis of substituted phenyl acetates have shown that the reaction rates are influenced by the electronic nature of the substituents. rsc.org For example, the Hammett equation can be applied to correlate the reaction rates with the substituent constants (σ), providing a quantitative measure of the electronic effects. A positive ρ (rho) value indicates that the reaction is favored by electron-withdrawing groups, which stabilize the developing negative charge in the transition state.

Catalysis plays a significant role in the reactions of this compound. As mentioned earlier, the hydrolysis of the ester can be catalyzed by acids, bases, metal complexes, and enzymes. nih.govacs.orgacs.org The catalytic efficiency often depends on the ability of the catalyst to either enhance the nucleophilicity of the attacking species or increase the electrophilicity of the substrate. For instance, in metal-complex catalysis of ester hydrolysis, the metal ion can coordinate to the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. acs.org

Kinetic investigations of these catalytic processes can reveal the rate law, determine catalytic constants, and elucidate the detailed mechanism of catalysis. assets-servd.host

Advanced Analytical Methodologies for the Characterization and Trace Analysis of 3 Acetoxy 4 Methoxybenzophenone

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and analysis of 3-Acetoxy-4'-methoxybenzophenone from reaction mixtures, starting materials, and potential byproducts. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) each offer unique advantages for its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the quantitative analysis and purity verification of benzophenone (B1666685) derivatives like this compound. nih.govresearchgate.net The development of a successful HPLC method hinges on the careful selection of a stationary phase, mobile phase, and detector.

A typical HPLC method for this compound would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.nethelixchrom.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a buffer or acid modifier to ensure peak sharpness and reproducibility. chromatographyonline.comnih.govrjptonline.org Acetonitrile is a common choice due to its favorable UV transparency and elution strength. chromatographyonline.com The addition of a small percentage of an acid like phosphoric acid can help to suppress the ionization of any residual silanol (B1196071) groups on the stationary phase, leading to improved peak symmetry. nih.govsielc.com

Detection is most commonly achieved using a UV-Vis detector, set at a wavelength where the analyte exhibits strong absorbance. For benzophenones, a wavelength of 254 nm is often effective. helixchrom.commtc-usa.com However, for methoxy-substituted benzophenones, the maximum absorption wavelength (λmax) may be shifted, and a photodiode array (PDA) detector can be invaluable for determining the optimal detection wavelength. nih.gov Studies on similar benzophenone derivatives suggest that λmax can occur in the range of 257 nm to over 300 nm depending on the substitution pattern. researchgate.netnih.govnih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately nonpolar compounds. |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid | Acetonitrile is a strong organic modifier; water is the weak solvent. Phosphoric acid improves peak shape. nih.govsielc.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations on a 4.6 mm ID column. |

| Detection | UV at 254 nm or λmax | 254 nm is a common wavelength for aromatic compounds. Determining the specific λmax for the compound can enhance sensitivity. helixchrom.commtc-usa.com |

| Injection Volume | 10-20 µL | A typical volume for analytical HPLC. |

| Temperature | Ambient or controlled (e.g., 30 °C) | A controlled temperature ensures run-to-run reproducibility. |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is an excellent technique for the analysis of volatile and semi-volatile impurities that may be present in this compound samples. These impurities could arise from starting materials or side reactions during synthesis. For instance, unreacted precursors or low molecular weight byproducts can be readily detected.

The selection of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase, is often suitable for the analysis of a range of aromatic compounds. For more specific applications, columns like the Thermo Scientific™ TraceGOLD™ TG-17MS are effective for benzophenone analysis. thermofisher.com

A typical GC analysis involves injecting a solution of the sample into a heated inlet, which volatilizes the compound and its impurities. The vapor is then carried by an inert gas (e.g., helium) through the column, where separation occurs based on boiling point and interaction with the stationary phase. A temperature program, where the oven temperature is gradually increased, is used to elute compounds with a wide range of boiling points. thermofisher.com

The mass spectrometer detector provides both quantitative data and structural information based on the mass-to-charge ratio of the compound and its fragmentation pattern upon electron ionization. This is invaluable for identifying unknown impurities. researchgate.net The characteristic fragments for benzophenones often include the benzoyl ion (m/z 105) and the phenyl ion (m/z 77). researchgate.net

Table 2: Representative GC-MS Parameters for Impurity Profiling

| Parameter | Typical Setting | Rationale |

| GC Column | e.g., TraceGOLD™ TG-17MS, 30 m x 0.25 mm ID, 0.25 µm film | A mid-polarity column suitable for a range of aromatic compounds. thermofisher.com |

| Carrier Gas | Helium at 1.0-1.5 mL/min | An inert and efficient carrier gas for GC-MS. |

| Inlet Temperature | 250-280 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp 50-100 °C, ramp at 10-20 °C/min to 300-320 °C | Allows for the separation of compounds with a range of volatilities. thermofisher.com |

| MS Ionization | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |

| MS Scan Range | 50-500 amu | Covers the expected mass range of the parent compound and its likely impurities. |

Thin Layer Chromatography (TLC) Applications in Reaction Monitoring

Thin Layer Chromatography is a simple, rapid, and cost-effective technique that is exceptionally useful for monitoring the progress of chemical reactions, such as the synthesis of this compound. researchgate.net For example, in a reaction where a phenol (B47542) is acetylated to form the acetoxy group, TLC can be used to track the disappearance of the starting phenol and the appearance of the ester product. ucalgary.ca

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture separate based on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. rochester.edu

A common practice is to use a "cospot," where the reaction mixture is spotted directly on top of the starting material spot. This helps to confirm the identity of the spots, especially if the Rf values of the starting material and product are similar. rochester.edu Visualization is often achieved by exposing the plate to UV light (254 nm), as the aromatic rings in the benzophenone structure are UV-active. rochester.edu

Table 3: Example TLC System for Monitoring Synthesis

| Parameter | Description | Purpose |

| Stationary Phase | Silica Gel 60 F254 plates | A polar stationary phase suitable for separating a wide range of organic compounds. |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (B1210297) (e.g., 7:3 v/v) | A mixture of a nonpolar (hexane) and a polar (ethyl acetate) solvent; the ratio can be adjusted to achieve optimal separation. |

| Spotting | Capillary tubes | For applying small, concentrated spots of the starting material, reaction mixture, and a cospot. rochester.edu |

| Visualization | UV lamp (254 nm) | To visualize the separated spots, which will appear as dark spots on a fluorescent background. |

Hyphenated Techniques for Coupled Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. For this compound, liquid chromatography-mass spectrometry (LC-MS) is particularly powerful.

LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of a mass spectrometer. researchgate.net This is especially useful for confirming the identity of the main compound and for identifying trace-level impurities and degradation products in complex matrices. rsc.orgfrontiersin.org

In a typical LC-MS/MS analysis of benzophenone derivatives, a reverse-phase HPLC separation is followed by electrospray ionization (ESI), which can be operated in both positive and negative ion modes to maximize the detection of different compounds. rsc.org The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This provides a very high degree of selectivity and sensitivity. researchgate.netmdpi.com The fragmentation pattern can also provide valuable structural information about the molecule.

Development of Specialized Spectrophotometric Assays

UV-Vis spectrophotometry offers a straightforward and rapid method for the quantification of this compound, provided it is the primary absorbing species in the sample matrix. The benzophenone chromophore has a characteristic UV absorption spectrum. researchgate.netresearchgate.net For substituted benzophenones, the position and intensity of the absorption maxima (λmax) are influenced by the nature and position of the substituents. researchgate.net The development of a spectrophotometric assay would begin with determining the λmax of this compound in a suitable solvent, such as methanol or ethanol (B145695).

For samples where other UV-absorbing compounds are present, derivative spectrophotometry can enhance the specificity of the assay. nih.govnih.gov This technique involves calculating the first or higher-order derivative of the absorption spectrum. This can help to resolve overlapping spectral bands and eliminate background interference. nih.govresearchgate.net For instance, a zero-crossing technique in first-derivative spectrophotometry allows for the quantification of one component at the wavelength where the derivative spectrum of an interfering component crosses the zero axis. nih.govnih.gov Calibration curves are constructed by plotting the derivative response against the concentration of standard solutions. This approach has been successfully used for the trace determination of benzophenone as an impurity in other substances. nih.gov

Future Perspectives and Emerging Research Directions for 3 Acetoxy 4 Methoxybenzophenone

Integration of Artificial Intelligence and Machine Learning in Predicting Compound Behavior

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way chemical compounds are discovered, designed, and optimized. For 3-Acetoxy-4'-methoxybenzophenone, these computational tools offer the potential to predict a wide range of its properties and behaviors without the need for extensive, time-consuming, and resource-intensive laboratory experiments.

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be developed using AI algorithms. These models learn from existing data on benzophenone (B1666685) derivatives to forecast the physicochemical and biological properties of new or untested compounds. For instance, an ML model could be trained to predict the absorption and emission spectra, thermal stability, or even the potential biological activity of this compound based on its molecular structure. mdpi.com This predictive power can significantly accelerate the screening of derivatives for specific applications, such as in organic electronics or as photoinitiators. mdpi.com

Furthermore, AI can be instrumental in understanding the complex interactions between this compound and biological systems. By analyzing large datasets of compound-protein interactions, ML algorithms can predict potential biological targets, binding affinities, and even metabolic pathways. nih.govunja.ac.id This in silico approach can guide experimental studies, saving time and resources in the drug discovery process.

The table below illustrates a hypothetical application of a predictive ML model for various substituted benzophenones, showcasing the types of properties that could be predicted.

| Compound | Predicted Property | Predicted Value | Confidence Score |

| This compound | Maximum Absorption Wavelength (nm) | 315 | 0.92 |

| 4,4'-Dimethoxybenzophenone | Thermal Decomposition Temp (°C) nih.gov | 350 | 0.88 |

| 3-Hydroxybenzophenone | Binding Affinity to Target X (Ki, nM) | 75 | 0.85 |

| 4-Methylbenzophenone | Photodegradation Rate Constant | 1.2 x 10⁻³ s⁻¹ | 0.90 |

This table is for illustrative purposes to show the potential of AI/ML models and does not represent actual experimental data.

Novel Synthetic Routes and Sustainable Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds. youtube.com For this compound, future research will likely focus on developing more sustainable and efficient synthetic methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rjptonline.orgrasayanjournal.co.innih.govnih.gov

Traditional methods for synthesizing benzophenone derivatives, such as Friedel-Crafts acylation, often involve the use of stoichiometric amounts of Lewis acids and halogenated solvents, which can be environmentally problematic. mdpi.comresearchgate.net Emerging research is exploring alternative catalytic systems and reaction conditions. For example, the use of solid acid catalysts, microwave-assisted synthesis, and flow chemistry techniques can lead to higher yields, shorter reaction times, and easier product purification. rjptonline.org

A key area of development is the move away from toxic reagents and solvents. Research into using greener solvents like ethanol (B145695) or even water for reactions involving benzophenones is ongoing. researchgate.netyoutube.com Additionally, catalytic methods that utilize more benign reagents are being explored. An example of a sustainable approach is the electrocarboxylation of benzophenone using CO2, which not only utilizes a greenhouse gas but also produces valuable carboxylic acids. acs.org

The table below compares a traditional synthetic route with a potential greener alternative for a key step in the synthesis of a benzophenone precursor.

| Parameter | Traditional Method (e.g., Friedel-Crafts) google.com | Greener Alternative (e.g., Catalytic) |

| Catalyst | Stoichiometric AlCl₃ | Recyclable solid acid catalyst |

| Solvent | Dichloromethane (B109758) | Ethanol or solvent-free |

| Reaction Time | Several hours | Minutes to hours |

| Waste Generation | High (acidic and organic waste) | Low |

| Energy Consumption | High (heating/reflux) | Lower (e.g., microwave irradiation) |

Advanced Material Science Applications Through Chemical Modification

The benzophenone scaffold is a versatile building block in material science, known for its use in photoinitiators, UV absorbers, and as a component in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net Chemical modification of this compound can unlock a new generation of advanced materials with tailored properties.

One promising area is the development of novel photoinitiators for 3D printing and photopolymerization. rsc.org By strategically modifying the structure of this compound, it may be possible to fine-tune its photochemical properties, such as its hydrogen abstraction ability, to create more efficient and stable photoinitiators. rsc.org This could lead to faster curing times and improved mechanical properties of the resulting polymers.

Furthermore, benzophenone derivatives are being investigated for their use in organic electronics. mdpi.com The electron-accepting nature of the benzophenone core makes it a suitable component for creating materials with intramolecular charge transfer (ICT) states, which are crucial for applications in OLEDs. mdpi.comresearchgate.net Modifications to the 3-acetoxy and 4'-methoxy groups could be used to modulate the electronic properties and improve device performance.

Benzophenone moieties can also be incorporated into polymers to act as photo-crosslinkers, enabling the formation of stable polymer networks and hydrogels upon UV irradiation. nih.govrsc.org This has applications in surface modifications and the creation of biocompatible materials. rsc.orgacs.org

The table below outlines potential material science applications based on the chemical modification of the benzophenone core.

| Modification Strategy | Target Application | Desired Property Enhancement |

| Introduction of polymerizable groups | Polymer networks and hydrogels | Controlled cross-linking density, biocompatibility |

| Attachment of electron-donating groups | Organic Light-Emitting Diodes (OLEDs) | Tunable emission color, improved efficiency |

| Variation of substituents on the phenyl rings | Photoinitiators for 3D printing | Enhanced light absorption, higher initiation efficiency |

| Incorporation into polymer backbones | UV-curable coatings | Improved scratch resistance and weatherability |

Deeper Elucidation of Biological Interaction Mechanisms

While benzophenones are known for a range of biological activities, a deeper understanding of their interaction mechanisms at the molecular level is crucial for the development of new therapeutic agents or for assessing their biological impact. nih.govnih.gov For this compound, future research will likely employ a combination of computational and experimental techniques to elucidate its biological targets and modes of action.

Molecular docking studies are a powerful computational tool for predicting how a molecule like this compound might bind to the active site of a protein. nih.govunja.ac.idresearchgate.netresearchgate.netnih.gov These simulations can identify potential protein targets and provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. unja.ac.id This information can guide the design of more potent and selective inhibitors for therapeutic targets. For example, some benzophenone derivatives have been investigated as inhibitors of enzymes like tubulin and cyclooxygenase. mdpi.comrsc.org

Experimental techniques such as X-ray crystallography and NMR spectroscopy can provide high-resolution structural information on how this compound binds to its biological targets. Furthermore, transcriptomic and metabolomic analyses can reveal the downstream effects of the compound on cellular pathways. nih.gov For instance, studies on related compounds like benzophenone-3 have identified catabolic pathways and the genes involved in its biodegradation by microorganisms. nih.gov

The table below summarizes key techniques and the insights they can provide into the biological interactions of this compound.

| Technique | Type of Information Provided | Potential Insights |

| Molecular Docking | Predicted binding mode and affinity | Identification of potential protein targets, key binding interactions |

| X-ray Crystallography | High-resolution 3D structure of the compound-protein complex | Precise details of the binding site and interactions |

| NMR Spectroscopy | Information on dynamic interactions in solution | Characterization of binding kinetics and conformational changes |

| Transcriptomics | Changes in gene expression | Identification of affected cellular pathways and regulatory networks |

| Metabolomics | Changes in metabolite levels | Understanding of the compound's metabolic fate and impact on cellular metabolism |

Exploration of Stereoselective Synthesis and Chiral Recognition Studies

The concept of chirality is fundamental in chemistry and biology, as the three-dimensional arrangement of atoms in a molecule can dramatically affect its properties and biological activity. While this compound itself is not chiral, the introduction of chiral centers through chemical modification opens up new avenues for research, particularly in the areas of stereoselective synthesis and chiral recognition.

Future research could focus on developing stereoselective synthetic methods to produce enantiomerically pure derivatives of this compound. nih.gov This is particularly relevant if the compound is to be used as a scaffold for developing new drugs, as different enantiomers of a chiral drug can have vastly different pharmacological effects. Catalytic asymmetric synthesis, which uses chiral catalysts to control the stereochemical outcome of a reaction, is a powerful tool for achieving this. acs.org

Once chiral derivatives are synthesized, chiral recognition studies can be performed to investigate how they interact with other chiral molecules, such as proteins or other drugs. This can be studied using techniques like chiral chromatography, circular dichroism spectroscopy, and NMR spectroscopy with chiral solvating agents. Understanding these interactions is crucial for developing enantioselective sensors, catalysts, and separation methods.

The table below outlines potential research directions in the stereoselective synthesis and chiral recognition of derivatives of this compound.

| Research Area | Key Objectives | Potential Techniques |

| Stereoselective Synthesis | To produce enantiomerically pure derivatives. | Asymmetric catalysis, use of chiral auxiliaries, kinetic resolution. acs.org |

| Chiral Recognition | To study the differential interactions of enantiomers. | Chiral HPLC, Circular Dichroism (CD) spectroscopy, NMR with chiral solvating agents. |

| Enantioselective Catalysis | To use chiral derivatives as catalysts for asymmetric reactions. | Synthesis of chiral ligands based on the benzophenone scaffold. |

| Chiral Sensing | To develop sensors that can distinguish between enantiomers. | Incorporation of chiral derivatives into sensor platforms. |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-Acetoxy-4'-methoxybenzophenone?

The compound is typically synthesized via Friedel-Crafts acylation, where anisole reacts with a benzoyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction parameters such as solvent choice (e.g., dichloromethane), temperature (0–25°C), and stoichiometry are critical for optimizing yield (64% reported for analogous benzophenones) . Post-synthesis purification often involves recrystallization in isopropyl alcohol.

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for structural confirmation, while Infrared (IR) spectroscopy identifies functional groups like acetoxy and methoxy. Melting point analysis ensures purity, and UV-Vis spectroscopy evaluates electronic transitions (e.g., π→π* and n→π*) influenced by substituents .

Q. What safety protocols are recommended for handling this compound?

Based on structurally similar benzophenones, GHS classification indicates acute toxicity (oral, dermal, inhalation). Use nitrile gloves, lab coats, and respiratory protection (FFP2 masks) in ventilated areas. Avoid skin contact and ensure proper waste disposal to prevent environmental contamination .

Q. How should researchers store this compound to ensure stability?

Store in airtight containers at 2–8°C, protected from light and moisture. Incompatibilities include strong oxidizers and bases. Regular monitoring for decomposition (e.g., discoloration) is advised .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the UV-Vis spectral properties of this compound?

Polar solvents (e.g., ethanol) induce solvatochromic shifts via charge transfer from electron-donating methoxy groups, suppressing n→π* transitions. Non-polar solvents (e.g., methylcyclohexane) preserve these transitions, enabling comparative analysis of electronic states . Advanced studies may employ time-dependent DFT to model solvent interactions.

Q. What strategies resolve contradictions in spectral data for benzophenone derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism or impurities. Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) to confirm assignments. For UV data, validate via solvent titration and temperature-controlled experiments .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates electrophilic centers (e.g., carbonyl carbon) and frontier molecular orbitals. Fukui indices identify sites prone to nucleophilic attack, guiding experimental design for functionalization (e.g., hydrolysis or alkylation) .

Q. What in vitro assays evaluate the biological activity of this compound?

Screen for antimicrobial activity via broth microdilution (MIC assays) or enzyme inhibition (e.g., COX-2, tyrosinase) using UV-Vis kinetics. Cytotoxicity can be assessed via MTT assays on human cell lines (e.g., HEK-293) .

Q. How do structural modifications (e.g., halogenation) alter the photostability of benzophenone derivatives?

Halogen substituents (e.g., Cl, Br) enhance photostability by quenching excited states via heavy atom effects. Compare degradation rates under UV irradiation (λ = 254 nm) using HPLC-PDA to quantify half-lives .

Q. What ecotoxicological studies are relevant for assessing environmental risks of this compound?

Perform OECD 301 biodegradation tests and Daphnia magna acute toxicity assays. Monitor bioaccumulation potential using logP values (estimated via HPLC) and QSAR models .

Methodological Notes

- Data Validation : Cross-reference spectroscopic data with computational models (e.g., Gaussian) and literature analogs (e.g., 4-Bromo-4’-methoxybenzophenone) .

- Reaction Optimization : Use Design of Experiments (DoE) to statistically optimize Friedel-Crafts conditions (e.g., catalyst loading, solvent polarity) .

- Troubleshooting : For low yields in acylation, consider moisture-free conditions or alternative catalysts (e.g., FeCl₃).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.